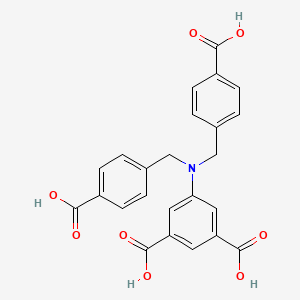![molecular formula C25H27FN2O4S2 B12500785 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B12500785.png)
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of functional groups, including a methoxyphenyl group, a fluorobenzenesulfonamido group, and a sulfanyl ethyl acetamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the methoxyphenyl group:
Introduction of the fluorobenzenesulfonamido group:
Formation of the sulfanyl ethyl acetamide group: This step involves the thiolation of an ethyl acetamide derivative using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can be achieved through the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.
Substitution: Sodium iodide, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting their activity by forming a stable complex with the active site.
Interacting with receptors: Modulating their signaling pathways by acting as an agonist or antagonist.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions through its chemical interactions.
Comparison with Similar Compounds
Similar Compounds
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenyl group but differs in the amine and dimethylaniline groups.
2-methoxy-5-((phenylamino)methyl)phenol: Contains a methoxyphenyl group and an aminomethyl group but lacks the fluorobenzenesulfonamido and sulfanyl ethyl acetamide groups.
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Features a methoxyphenyl group and a furochromenyl acetic acid moiety.
Uniqueness
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H27FN2O4S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C25H27FN2O4S2/c1-19-4-3-5-20(16-19)18-33-15-14-27-25(29)17-28(22-8-10-23(32-2)11-9-22)34(30,31)24-12-6-21(26)7-13-24/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29) |
InChI Key |
BDOMNFWDUXKJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate](/img/structure/B12500702.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12500706.png)
![4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12500710.png)
![Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500712.png)
![6-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12500719.png)
![2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500724.png)
![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500732.png)
![Methyl 3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500752.png)
![N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide](/img/structure/B12500753.png)
![(1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12500760.png)
![6-Bromo-2-[(6-nitrobenzimidazol-2-yl)methylthio]benzimidazole](/img/structure/B12500769.png)
![5-(2,4-dichlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500770.png)
![N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12500771.png)

